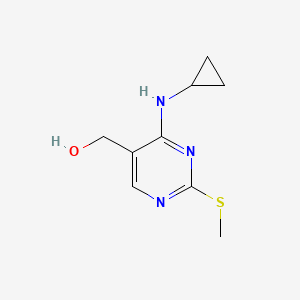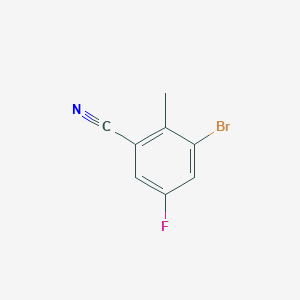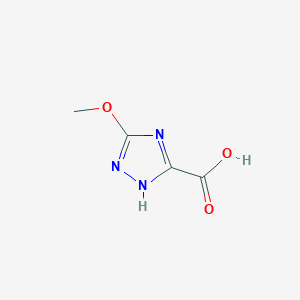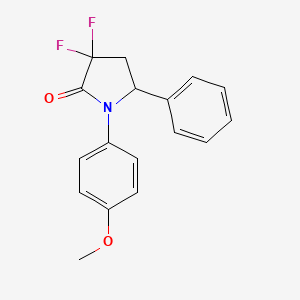
(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropylamino and methylsulfanyl groups. The final step involves the addition of the methanol group to the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high throughput and consistent quality.
化学反応の分析
Types of Reactions
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation.
類似化合物との比較
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can be compared with other similar compounds, such as:
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]propane: Similar structure but with a propane group instead of methanol.
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]butane: Similar structure but with a butane group instead of methanol.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their functional groups.
Conclusion
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research and industry. Ongoing studies continue to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
特性
分子式 |
C9H13N3OS |
|---|---|
分子量 |
211.29 g/mol |
IUPAC名 |
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H13N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4,7,13H,2-3,5H2,1H3,(H,10,11,12) |
InChIキー |
CKAUBDFSCOMSLH-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=N1)NC2CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)


![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)

![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)






